4,6-Difluoropyrimidine
Overview
Description
4,6-Difluoropyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of fluorine atoms at the 4 and 6 positions of the pyrimidine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 4,6-difluoropyrimidine derivatives can be achieved through various methods. One approach involves the reaction of 2-polyfluoroalkylchromones with ketimines, which yields 2,6-diaryl-4-polyfluoroalkylpyridines and -pyrimidines in moderate to low yields . Another method includes the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives through lithiation and subsequent reaction with ethyl pentafluoropropionate . Additionally, the synthesis of 2-methylthio-4,6-difluoropyrimidine, an important intermediate for herbicides, has been reported using a four-step reaction from various starting materials, including sulfocarbamidediethyl malonate and potassium fluoride .
Molecular Structure Analysis
The molecular structure of 4,6-difluoropyrimidine derivatives has been characterized using various spectroscopic techniques. For instance, the structure of C-6 fluoroalkenyl 2,4-dimethoxypyrimidine derivatives has been confirmed by ^1H, ^13C, and ^19F NMR spectra, as well as IR spectra, and in some cases, by X-ray crystal structure analysis . These analyses provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the pyrimidine ring.
Chemical Reactions Analysis
4,6-Difluoropyrimidine and its derivatives can undergo a range of chemical reactions. For example, the activation of the C-F bond of 2,4,6-trifluoropyrimidine with nickel-assisted catalysts can lead to the synthesis of new pyrimidine and pyrimidinone derivatives . The reactivity of the fluorine atoms in the pyrimidine ring is a key factor in facilitating such transformations, which can be exploited to create a variety of functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-difluoropyrimidine derivatives are influenced by the presence of fluorine atoms and other substituents on the pyrimidine ring. For instance, derivatives with extended pi-backbones and push-pull strategies exhibit improved intra-molecular charge transfer properties, which are beneficial for applications in charge transfer materials . The optical properties of some derivatives, such as those containing spirobifluoren groups, show good blue light emissions and excellent thermal stabilities . The introduction of fluorine atoms can also affect the solubility, thermal stability, and dielectric properties of polyimide films derived from pyrimidine-containing monomers .
Scientific Research Applications
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Pharmaceutical Intermediate
- 2-ethoxy-4,6-difluoropyrimidine is an important pyrimidine compound and a key intermediate for synthesizing triazolopyrimidine sulfonamide-type medicament diclosulam .
- The preparation method involves using urea as a raw material, preparing the intermediate 2-ethoxy-4,6-dihydroxypyrimidine through a one-pot two-step method, and then reacting with trifluoromethanesulfonic anhydride to generate an intermediate with trifluoromethanesulfonyl .
- The intermediate is then reacted with a fluorinating agent for fluorination to obtain 2-ethoxy-4,6-difluoropyrimidine .
- This method has the advantages of simple operation, high yield, and mild reaction conditions .
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Chemical Research
Safety And Hazards
properties
IUPAC Name |
4,6-difluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLDVUCSDZGNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182297 | |
Record name | Pyrimidine, 4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoropyrimidine | |
CAS RN |
2802-62-2 | |
Record name | 4,6-Difluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2802-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4,6-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-difluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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